4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride is a chemical compound characterized by the presence of a benzimidazole ring fused to a butylamine chain. This compound, with the chemical identifier 1177300-09-2, is notable for its diverse biological activities, including antiviral, antitumor, antihypertensive, and antimicrobial properties. Its unique structure allows it to serve as a significant building block in various scientific research applications, spanning chemistry, biology, and medicine .
The synthesis of 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride can be achieved through several methods:
The choice of synthetic route can impact the efficiency and scalability of production. For instance, industrial production often employs continuous flow reactors and automated systems to enhance process efficiency. The reaction conditions must be optimized to ensure high yields and minimal environmental impact .
The molecular structure of 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride features a benzimidazole core linked to a butylamine side chain. The benzimidazole ring consists of two fused aromatic rings containing nitrogen atoms, which contribute to its chemical reactivity and biological activity.
This structural configuration is crucial for its interaction with biological targets and its subsequent pharmacological effects.
4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride participates in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. The ability to undergo diverse reactions makes it a versatile compound in synthetic organic chemistry .
The mechanism of action for 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride is primarily linked to its interaction with specific biological targets within cells. The benzimidazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or altering cellular pathways.
In studies involving similar compounds, it has been observed that benzimidazole derivatives can exhibit cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation. Additionally, their antimicrobial activity may involve disrupting bacterial cell membranes or interfering with metabolic processes .
These properties make 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride suitable for various applications in scientific research and pharmaceutical development .
4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride has several applications in scientific research:
4-(1H-Benzoimidazol-2-yl)-butylamine dihydrochloride (systematic IUPAC name: 4-(1H-1,3-benzodiazol-2-yl)butan-1-amine dihydrochloride) features a benzimidazole core fused to a butylamine chain via a methylene linker at the C2 position. Its molecular formula is C₁₁H₁₇Cl₂N₃, with a molecular weight of 262.18 g/mol [6]. The dihydrochloride salt form enhances aqueous solubility, critical for biological testing. Structurally, it belongs to the C4-alkylamine subclass of benzimidazolyl alkylamines, characterized by a four-carbon aliphatic chain terminating in a primary amine. This chain length balances molecular flexibility and receptor interaction capabilities.
Table 1: Classification of Benzoimidazolyl Alkylamines by Chain Length
Subclass | General Structure | Chain Length (n) | Representative Example |
---|---|---|---|
C2-alkylamines | 2-(1H-Benzoimidazol-2-yl)ethylamine | 2 | 2-(4,5-Dimethyl-1H-benzimidazol-2-yl)ethanamine [6] |
C3-alkylamines | 3-(1H-Benzoimidazol-2-yl)propylamine | 3 | 3-(1H-Benzo[d]imidazol-2-yl)propan-1-amine |
C4-alkylamines | 4-(1H-Benzoimidazol-2-yl)butylamine | 4 | 4-(1H-Benzoimidazol-2-yl)butylamine dihydrochloride |
C5+-alkylamines | n-(1H-Benzoimidazol-2-yl)alkylamine | ≥5 | 5-(1H-Benzoimidazol-2-yl)pentylamine |
Benzimidazole chemistry originated with Woolley's 1944 discovery of its structural resemblance to purines, enabling biomimicry of nucleotides [9]. The pivotal link to vitamin B₁₂ (whose degradation product contains 5,6-dimethylbenzimidazole) emerged in 1949–1950, revealing benzimidazole's role in enzymatic cofactors [4] [7]. Early therapeutic applications focused on antiparasitic agents (e.g., albendazole), exploiting benzimidazole's tubulin-binding activity. The development of alkylamine derivatives represents a strategic shift toward targeted modulation of enzymes and receptors. Compounds like 4-(1H-Benzoimidazol-2-yl)-butylamine dihydrochloride exemplify modern efforts to optimize pharmacokinetic properties through side-chain engineering, enabling enhanced blood-brain barrier penetration and receptor affinity compared to shorter-chain analogues [5] [9].
Table 2: Key Milestones in Benzimidazole-Derived Amine Research
Year Range | Development Phase | Key Advances |
---|---|---|
1944–1950 | Discovery Era | Purine biomimicry concept (Woolley, 1944); Vitamin B₁₂-benzimidazole link (Brink/Folkers, 1949) [4] [7] |
1960s–1980s | Antiparasitic Applications | Thiabendazole (1962), Albendazole (1975), and related anthelmintics [9] |
1990s–2000s | Receptor-Targeted Agents | Telmisartan (antihypertensive, 1991); Heparanase inhibitors (e.g., compound 23, 2005) [3] [10] |
2010s–Present | Alkylamine Optimization | C4-alkylamines (e.g., 4-(1H-Benzoimidazol-2-yl)butylamine) for improved CNS permeability and enzyme inhibition [5] [7] |
Contemporary studies prioritize three domains:
CAS No.: 172886-23-6
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9